N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide
Description
Properties
IUPAC Name |
N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11(2)10-18-14-7-5-4-6-13(14)17-15(18)8-9-16-12(3)19/h4-7H,1,8-10H2,2-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXYFSJHZPNAHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CCNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Features and Properties
N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide is characterized by a benzimidazole core with two key substituents: a 2-methylprop-2-enyl group at the N1 position and an acetamidoethyl chain at the C2 position. The compound has a molecular formula of C15H19N3O with a molecular weight of approximately 274.33 g/mol. The presence of the benzimidazole scaffold contributes to its biological activity, while the acetamide group provides potential for hydrogen bonding interactions with biological targets.
Key structural features include:
- A benzimidazole heterocyclic core
- A 2-methylprop-2-enyl substituent at the N1 position containing a terminal alkene
- An acetamidoethyl group at the C2 position
- Multiple nitrogen atoms capable of hydrogen bonding
General Synthetic Approaches
The synthesis of this compound typically involves multi-step organic reactions with careful control of regioselectivity. Several general approaches have been developed, each with distinct advantages and limitations depending on scale, available starting materials, and desired purity.
Common Methodologies
Three principal synthetic strategies have emerged for preparing this compound:
- Linear Synthesis : Building the benzimidazole core first, followed by sequential N1-alkylation and C2-functionalization
- Convergent Synthesis : Preparation of appropriately functionalized precursors that are combined in the final step
- One-pot Multicomponent Synthesis : Simultaneous reaction of multiple components to form the target structure
Key Precursors and Reagents
The synthesis typically requires the following key reagents:
- o-Phenylenediamine (as the benzimidazole precursor)
- 3-Acetamidopropionic acid or derivatives (for the C2 substituent)
- 3-Methylbut-2-en-1-yl halides (typically bromide or chloride, for N1 alkylation)
- Appropriate catalysts and coupling agents
Specific Preparation Methods
Method 1: Direct Synthesis from o-Phenylenediamine
This two-step approach represents one of the most straightforward methods for preparing the target compound.
Step 1: Synthesis of 2-(2-acetamidoethyl)benzimidazole
Reaction conditions:
- o-Phenylenediamine (1.0 equiv) and 3-acetamidopropionic acid (1.2 equiv) are combined
- Polyphosphoric acid (PPA) serves as both solvent and dehydrating agent
- The mixture is heated at 150-180°C for 3-5 hours
- The reaction mixture is cooled, neutralized with aqueous sodium hydroxide, and the product is extracted with ethyl acetate
Mechanism:
The reaction proceeds through initial amide formation, followed by intramolecular cyclization and dehydration to form the benzimidazole ring.
Step 2: N1-Alkylation
Reaction conditions:
- 2-(2-acetamidoethyl)benzimidazole (1.0 equiv) is dissolved in DMF
- Potassium carbonate (2.0 equiv) is added as base
- 3-Methylbut-2-en-1-yl bromide (1.2 equiv) is added dropwise
- The mixture is stirred at 80-100°C for 6-12 hours
- The product is isolated by filtration, followed by column chromatography
Mechanism:
The base deprotonates the N1 position, generating a nucleophilic nitrogen that attacks the allylic halide in an SN2 fashion.
Method 2: Sequential Functionalization Approach
Optimization and Comparative Analysis
Various methods for preparing this compound can be compared based on yield, purity, and practical considerations. Table 1 provides a comprehensive comparison of the different synthetic approaches.
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct Synthesis | o-Phenylenediamine, 3-acetamidopropionic acid, 3-methylbut-2-en-1-yl bromide | PPA, K₂CO₃ | Step 1: 150-180°C, 3-5h; Step 2: 80-100°C, 6-12h | 60-70 | Straightforward procedure | Potential regioselectivity issues |
| Sequential Functionalization | o-Phenylenediamine, propionic acid, 3-methylbut-2-en-1-yl bromide | PPA, K₂CO₃, NBS, NaN₃, reducing agent | Multiple steps, various conditions | 40-50 | Better control of regioselectivity | More steps, lower overall yield |
| Convergent Approach | o-Phenylenediamine, 3-methylbut-2-en-1-yl bromide, 3-acetamidopropionic acid | NaH, EDC/DCC, HOBt | Varies with specific conditions | 50-65 | Potential for higher purity | Requires careful control of mono-alkylation |
Optimization Strategies
Several optimization strategies have been employed to improve the efficiency of these synthetic routes:
- Temperature Control : Maintaining precise temperature ranges helps minimize side reactions and decomposition
- Solvent Selection : DMF typically provides optimal results for alkylation steps, while PPA works well for benzimidazole formation
- Catalyst Systems : Addition of phase transfer catalysts like tetrabutylammonium bromide can enhance alkylation efficiency
- Reaction Time : Extending reaction times may improve conversion but can lead to degradation; monitoring by TLC is recommended
Alternative Modern Synthetic Methods
Recent advances in synthetic methodology have led to improved approaches for preparing benzimidazole derivatives that could be adapted for this compound.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and often improves yields:
Protocol:
- o-Phenylenediamine and 3-acetamidopropionic acid with catalytic acid in a suitable solvent
- Microwave irradiation (300-800 W) for 5-15 minutes
- N-alkylation under microwave conditions (300-500 W, 5-10 minutes)
This approach can reduce reaction times from hours to minutes while maintaining or improving yields.
Solid-Phase Synthesis
For preparation of multiple analogues, solid-phase synthesis offers advantages:
Protocol:
- Attachment of o-phenylenediamine or a suitable benzimidazole precursor to a solid support
- Sequential functionalization steps
- Cleavage from the solid support to yield the final product
Flow Chemistry Approaches
Continuous flow systems allow for better control of reaction parameters and safer handling of potentially hazardous reagents:
Advantages:
- Improved heat transfer
- Better control of residence time
- Safer handling of reactive intermediates
- Potential for automated optimization
Purification and Characterization
Purification Methods
After synthesis, the target compound typically requires purification to remove reaction by-products and unreacted starting materials:
- Column Chromatography : Using silica gel with ethyl acetate/hexane or dichloromethane/methanol gradient systems
- Recrystallization : From ethanol, ethyl acetate, or acetonitrile
- Extraction : Acid-base extraction to separate basic and neutral components
Analytical Characterization
Confirmation of the structure and purity involves multiple complementary techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR expected signals:
- Aromatic protons of benzimidazole (7.2-7.8 ppm, multiplet)
- Methylene protons adjacent to acetamide (3.3-3.5 ppm, quartet)
- Methylene protons of 2-methylprop-2-enyl group (4.5-4.7 ppm, singlet)
- Vinyl protons (4.8-5.0 ppm, singlet)
- Methyl protons of acetamide (1.9-2.0 ppm, singlet)
- Methyl protons of 2-methylprop-2-enyl (1.7-1.8 ppm, singlet)
¹³C NMR expected signals:
- Carbonyl carbon (~170 ppm)
- Quaternary carbons of benzimidazole (~153 ppm, ~142 ppm)
- Aromatic carbons (110-140 ppm)
- Alkene carbons (~140 ppm, ~112 ppm)
- Methylene carbons (30-50 ppm)
- Methyl carbons (15-25 ppm)
Mass Spectrometry
- Molecular ion peak at m/z 274 [M+H]⁺
- Fragment at m/z 214 (loss of acetamide group)
- Fragment at m/z 173 (loss of 2-methylprop-2-enyl)
Infrared Spectroscopy
- N-H stretching (~3300 cm⁻¹)
- C=O stretching (~1650 cm⁻¹)
- C=C stretching (~1640 cm⁻¹)
- C=N stretching (~1550 cm⁻¹)
Scale-up Considerations and Process Chemistry
Transitioning from laboratory to industrial scale requires careful consideration of several factors:
Cost and Efficiency Analysis
Table 2: Cost and Efficiency Analysis for Industrial-Scale Production
| Factor | Direct Synthesis | Sequential Approach | Convergent Approach |
|---|---|---|---|
| Raw Material Cost | Moderate | High | Moderate |
| Energy Requirements | High | Moderate | Moderate |
| Time Efficiency | Good | Poor | Moderate |
| Equipment Requirements | Standard | Complex | Standard |
| Waste Generation | Moderate | High | Low-Moderate |
| Overall Cost-Effectiveness | High | Low | Moderate |
Green Chemistry Considerations
Several modifications can improve the environmental profile of the synthesis:
- Replacement of PPA with greener alternatives like silica-supported sulfuric acid
- Use of ethanol or water/ethanol mixtures as reaction solvents
- Catalytic processes to reduce reagent usage
- Continuous processing to minimize waste generation
Chemical Reactions Analysis
Types of Reactions
N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide or alkyl groups are replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of bases or catalysts.
Major Products
Oxidation: Hydroxylated benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide is not well-documented. based on the known activities of benzimidazole derivatives, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound could inhibit enzyme activity, disrupt cellular processes, or modulate signaling pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzimidazole Acetamide Derivatives
*Calculated based on molecular formula.
Key Observations:
- Substituent Bulk and Lipophilicity: The target compound’s isopropenyl group introduces steric bulk and moderate lipophilicity compared to smaller groups (e.g., methyl in or dimethylaminoethyl in ). This may impact solubility; for instance, polar substituents like tetrazole in or dinitrophenyl in could reduce solubility despite enhancing target binding .
- Electronic Effects: Electron-withdrawing groups (e.g., chloroacetamide in ) may increase reactivity for further derivatization, while electron-donating groups (e.g., dimethylaminoethyl in ) could enhance interactions with charged residues in biological targets.
Biological Activity
N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide, a compound featuring a benzimidazole moiety, has garnered attention for its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This article reviews the current understanding of its biological activity, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{13}H_{16}N_{2}O
- Molecular Weight : 232.28 g/mol
The presence of the benzimidazole ring is significant as it is known for various pharmacological properties, including neuroprotective and anti-inflammatory activities.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of benzimidazole derivatives. A study focused on related compounds demonstrated their ability to mitigate oxidative stress-induced neuroinflammation in rat models. The compounds were shown to reduce levels of pro-inflammatory cytokines like TNF-α and COX-2, which are implicated in neurodegenerative processes .
Key Findings:
- Mechanism : The compounds inhibited oxidative stress pathways and reduced neuroinflammation.
- In Vivo Studies : Treatment with benzimidazole derivatives resulted in improved cognitive function in ethanol-induced neurodegeneration models.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound may be attributed to its ability to modulate inflammatory pathways. Benzimidazole derivatives have been observed to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The versatility of the benzimidazole nucleus allows for modifications that enhance biological activity. Research indicates that substituents on the aromatic rings significantly influence the pharmacological profile of these compounds. For instance, variations in alkyl groups can affect receptor affinity and biological efficacy.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the benzimidazole ring (δ 7.1–8.3 ppm for aromatic protons) and acetamide moiety (δ 2.1 ppm for CH₃, δ 8.0–8.5 ppm for NH) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₇H₂₀N₄O) .
How do structural modifications in the benzimidazole moiety affect the compound's bioactivity?
Q. Advanced
- Substitution Patterns : Adding electron-withdrawing groups (e.g., halogens) to the benzimidazole ring enhances antimicrobial activity by improving membrane permeability .
- Steric Effects : Bulky substituents (e.g., 2-methylprop-2-enyl) may reduce binding affinity to cytochrome P450 enzymes, minimizing off-target effects .
- Methodology : Use SAR studies with IC₅₀ assays and molecular docking (e.g., AutoDock Vina) to correlate structural changes with activity .
How can researchers address contradictions in reported biological activity data across different studies?
Q. Advanced
- Variable Protocols : Discrepancies in IC₅₀ values may arise from differences in cell lines (e.g., HEK-293 vs. HeLa) or assay conditions (e.g., serum concentration). Standardize assays using CLSI guidelines .
- Data Normalization : Compare activity relative to positive controls (e.g., doxorubicin for cytotoxicity) to minimize batch effects .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to reconcile conflicting results .
What strategies are effective in optimizing the compound's solubility and stability for in vivo studies?
Q. Advanced
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without toxicity .
- pH Adjustment : Buffered solutions (pH 6.5–7.4) prevent hydrolysis of the acetamide group .
- Lyophilization : Prepare stable lyophilized formulations with cryoprotectants (e.g., trehalose) for long-term storage .
What are common side reactions during synthesis, and how can they be mitigated?
Q. Basic
- Overtalkylation : Occurs during allylation due to excess allyl halide. Mitigate by using stoichiometric reagents and low temperatures (0–5°C) .
- Acetic Acid Byproducts : Hydrolysis of acetyl groups under acidic conditions. Neutralize reaction mixtures promptly (pH 7–8) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials .
What computational methods are used to predict interactions between this compound and biological targets?
Q. Advanced
- Docking Simulations : Use Schrödinger Suite or GROMACS to model binding to anti-inflammatory targets (e.g., COX-2) .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .
How to design experiments to elucidate the compound's mechanism of action in anti-inflammatory pathways?
Q. Advanced
- Inflammatory Markers : Quantify TNF-α, IL-6, and NF-κB levels in LPS-stimulated macrophages via ELISA .
- Kinase Assays : Test inhibition of p38 MAPK or JAK-STAT pathways using recombinant proteins and ATP-Glo assays .
- Gene Knockdown : Use siRNA targeting candidate receptors (e.g., TLR4) to confirm pathway specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
